molecular formula C8H14N4O B13063114 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13063114
M. Wt: 182.22 g/mol
InChI Key: QUDGDPUDBOKMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS: 1248507-25-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . Its structure features a 1,2,4-triazole core substituted at the N1 position with an oxan-3-ylmethyl group (a tetrahydrofuran derivative) and an amine group at the C3 position. The oxan-3-ylmethyl substituent introduces stereoelectronic and solubility properties distinct from other triazole derivatives, making it a compound of interest in medicinal and materials chemistry.

Preparation Methods

The synthesis of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne.

    Introduction of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo a variety of chemical reactions, including:

    Oxidation: The triazole ring is generally resistant to oxidation, but the oxan-3-ylmethyl group can be oxidized under strong conditions.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, which can influence the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally similar compounds, emphasizing substituent effects:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Oxan-3-ylmethyl C₇H₁₂N₄O 168.20 Potential solubility in polar solvents due to oxan group
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine 2-Ethylhexyl C₁₀H₂₀N₄ 196.30 Higher lipophilicity; industrial applications
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C₉H₉FN₄ 192.20 Moderate toxicity (H302, H315, H319)
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine Tetrazolyl C₃H₄N₈ 152.12 High heat of formation; energetic materials
3-Amino-1H-1,2,4-triazole (Amizol) None (parent compound) C₂H₄N₄ 84.08 High water solubility (280 g/L at 25°C)

Key Observations:

  • Solubility: The oxan-3-ylmethyl group in the target compound likely enhances solubility in polar solvents compared to bulky alkyl (e.g., 2-ethylhexyl) or aromatic (e.g., 3-fluorobenzyl) substituents. This contrasts with 3-amino-1H-1,2,4-triazole, which exhibits exceptional aqueous solubility due to minimal steric hindrance .
  • Lipophilicity : Alkyl substituents (e.g., 2-ethylhexyl) increase logP values, favoring membrane permeability but reducing solubility. The oxan group balances these properties through its oxygen atom’s polarity .
  • Toxicity : Fluorinated analogs (e.g., 3-fluorobenzyl derivative) show moderate oral and dermal toxicity, while the oxan derivative’s safety profile remains uncharacterized in the literature .

Biological Activity

The compound 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is part of the 1,2,4-triazole family, which is known for its diverse biological activities, including antifungal, antibacterial, and antiviral properties. This article synthesizes available research on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₃N₄O
  • Molecular Weight : 173.22 g/mol
  • CAS Number : 1702807-29-1

Triazole compounds typically exert their biological effects through the inhibition of specific enzymes involved in the biosynthesis of essential cellular components. For instance, they often target enzymes such as lanosterol 14-alpha demethylase, crucial for ergosterol synthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various 1,2,4-triazole derivatives against a range of bacterial strains:

Compound Tested Pathogen Efficacy
This compoundStaphylococcus aureusModerate activity observed
Escherichia coliNo significant activity
Bacillus subtilisVariable activity depending on concentration
Salmonella typhimuriumNo significant activity

The compound displayed moderate activity against Staphylococcus aureus but was less effective against Gram-negative bacteria like E. coli and Salmonella typhimurium .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. In vitro studies have demonstrated that certain derivatives exhibit potent antifungal activity against common pathogens such as Candida albicans and Aspergillus species. The mechanism often involves disruption of ergosterol synthesis:

  • Fluconazole , a well-known triazole, has been compared with novel derivatives like this compound in terms of efficacy against fungal infections.

Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers tested the antifungal activity of various triazole derivatives, including our compound of interest. The study revealed that while traditional triazoles like fluconazole showed high efficacy against Candida species, the novel compound demonstrated a unique profile with varying effectiveness based on structural modifications.

Study 2: Antibacterial Properties

A comparative study involving multiple triazole derivatives assessed their antibacterial properties against Staphylococcus aureus and E. coli. The results indicated that modifications to the oxan group significantly influenced the antibacterial activity. The specific derivative containing the oxan moiety showed promising results against some Gram-positive bacteria but lacked efficacy against Gram-negative strains.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-(oxan-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)4-7-2-1-3-13-5-7/h6-7H,1-5H2,(H2,9,11)

InChI Key

QUDGDPUDBOKMPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CN2C=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.